molecular formula C10H9NO B050111 5-Amino-2-naphthol CAS No. 86-97-5

5-Amino-2-naphthol

Cat. No. B050111
CAS RN: 86-97-5
M. Wt: 159.18 g/mol
InChI Key: FSBRKZMSECKELY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of poly(5-amino-1-naphthol), a closely related compound, has been achieved through the electropolymerization of 5-amino-1-naphthol. This process results in a conducting polymer with a structure consisting of amine (-NH-C) and imine (-N=C) links between naphthalene rings, characteristic of a polyaniline-like structure. Its redox properties were investigated, revealing that some amine units are reversibly transformed into imine groups upon oxidation (Mostefai et al., 1996).

Molecular Structure Analysis

The molecular structure of poly(5-amino-2-naphthol) includes free -OH groups in the chain and demonstrates a polyaniline-type film structure, showing long chains and reversible, well-defined redox systems in both acidic organic and aqueous solutions (Pham et al., 1994).

Chemical Reactions and Properties

5-Amino-2-naphthol undergoes a variety of chemical reactions, including aminomethylation, leading to compounds that exhibit significant chemical reactivity. For instance, its aminomethylation has been studied, demonstrating the potential for creating complex molecules through subsequent reactions (Möhrle & Folttmann, 1987).

Physical Properties Analysis

The physical properties of poly(5-amino-1-naphthol) films, such as their conducting nature and adherence to surfaces, have been characterized. These films exhibit good conductivity and adherence, making them interesting for applications in corrosion protection and other areas (Meneguzzi et al., 1999).

Chemical Properties Analysis

The chemical properties of 5-Amino-2-naphthol derivatives are influenced by the presence of substituents. For example, sulfanilic acid has been shown to be an efficient catalyst in the synthesis of 1-amidoalkyl-2-naphthols, highlighting the versatility of 5-Amino-2-naphthol in synthetic chemistry (Singh et al., 2015).

Scientific Research Applications

1. Electropolymerization with Reduced Graphene Oxide

  • Application Summary: A new composite based on reduced graphene oxide (RGO) and poly (5-amino-1-naphthol) (P5A1N) was synthesized by the electrochemical polymerization of 5-amino-1-naphthol (5A1N) in the presence of HClO4 and H4SiW12O40 onto the surface of an Au electrode covered with RGO sheets .
  • Methods of Application: The method involved the electrochemical polymerization of 5-amino-1-naphthol in the presence of HClO4 and H4SiW12O40 onto the surface of an Au electrode covered with RGO sheets .
  • Results or Outcomes: The linear dependence of the current densities of the anodic and cathodic peaks with the scan rate of the potential range (0; 0.8) V vs. SCE, reported during electropolymerization of 5A1N, indicates an electron transfer that is controlled by diffusion .

2. Photoacidity in Aminonaphthols

  • Application Summary: Photoactive charge transfer compounds like aminonaphthols, which have both oxygen (OH) and nitrogen-based (NH2) protonation sites, are of strong interest for their potential applications in material, chemical, and biological science .
  • Methods of Application: The ESPT mechanism for zwitterion formation in 8-amino-2-naphthol (8N2OH) and 5-amino-2-naphthol (5N2OH) was examined using a combination of time-resolved emission spectroscopy and time-dependent density functional theory (TD-DFT) calculations .
  • Results or Outcomes: The protonation state of the amino group dramatically altered the photoacidity of OH, such that the pH behaved as an on/off switch for photoacidity .

3. Synthesis of Heterocycles

  • Application Summary: 2-Naphthol, which includes 5-Amino-2-naphthol, is an important starting material in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions, leading to several organic molecules with potent biological properties .
  • Methods of Application: The unique reactivity of 2-naphthol, along with its easy accessibility and handling, moisture stability, and low cost, makes it a fascinating candidate for organic chemists . 2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
  • Results or Outcomes: Heterocyclic compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV . Moreover, they also contribute to the field of material science, dyes and pigment science, as well as agrochemistry .

4. Multifunctional Material Systems

  • Application Summary: 1-Naphthols, which include 5-Amino-2-naphthol, are used in developing efficient multifunctional material systems (MFMS) by using various composite materials . These materials exhibit additional functions apart from their primary functions associated with mechanical properties .
  • Methods of Application: The study systematically studied 1-naphthols, especially how the type and position of a substituent influence the reactivity and properties, using different electron-directing groups .
  • Results or Outcomes: The study provided a new scope of 1-naphthols applicability by using them as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

Safety And Hazards

When handling 5-Amino-2-naphthol, it is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-aminonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBRKZMSECKELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058951
Record name 2-Naphthalenol, 5-amino-
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-naphthol

CAS RN

86-97-5
Record name 5-Amino-2-naphthol
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Record name 5-Amino-2-naphthol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenol, 5-amino-
Source EPA Chemicals under the TSCA
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Record name 2-Naphthalenol, 5-amino-
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Record name 5-amino-2-naphthol
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Record name 5-AMINO-2-NAPHTHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
MS Groves, KJ Nelson, RC Nelson… - Physical Chemistry …, 2018 - pubs.rsc.org
… In this paper, the ESPT mechanism for zwitterion formation in 8-amino-2-naphthol (8N2OH) and 5-amino-2-naphthol (5N2OH) was examined using a combination of time-resolved …
Number of citations: 13 pubs.rsc.org
MC Pham, M Mostefai, PC Lacaze, LH Dao - Synthetic metals, 1994 - Elsevier
… In this paper, results relative to the electrooxidation of 5-amino 2-naphthol (5-NH2 2-NAP) are reported. Conducting electropolymerized films can be formed in acidic aqueous solution …
Number of citations: 25 www.sciencedirect.com
K Drandarov, IM Hais - Journal of Chromatography A, 1993 - Elsevier
… 1,dNapthalenediol (8) was prepared by heating 5-amino-2-naphthol at 180C in 10% sulphuric acid for 4.5 h in a sealed ampoule as recommended by Dr. J. Latin&k (VChZ, Pardubice-…
Number of citations: 4 www.sciencedirect.com
MC Pham, M Mostefai, M Simon, PC Lacaze - Synthetic metals, 1994 - Elsevier
… naphthol derivatives (eg 5-amino 1-naphthol, 5-amino 2-naphthol, 8-amino 2-naphthol). Indeed… Experiments with 5-amino 2-naphthol and 8-amino 2-naphthol are underway and results …
Number of citations: 50 www.sciencedirect.com
Y Omote, Y Takizawa, N Sugiyama - Bulletin of the Chemical Society of …, 1972 - journal.csj.jp
… In the case of 5-amino-2-naphthol, the CC coupling is possible because the inductive effect of amino group will increase radical density at ortho position to hydroxyl group. In the case of …
Number of citations: 7 www.journal.csj.jp
M Mostefai, MC Pham, JP Marsault… - Journal of the …, 1996 - iopscience.iop.org
… Poly(5-NH2 1-NAP) and poly(5-NH2 2-NAP) films synthesized by the electrochemical oxidation of 5-amino-1-naphthol (5-NH2 1-NAP) and 5-amino2-naphthol (5-NH2 2-NAP) are …
Number of citations: 59 iopscience.iop.org
MC Pham, B Piro, EA Bazzaoui, M Hedayatullah… - Synthetic metals, 1998 - Elsevier
… Similar results have already been found when studying poly(5-amino-2-naphthol) growth. In that case it … Polymerization of ANQ appears to be very similar to that of 5-amino-2-naphthol. …
Number of citations: 85 www.sciencedirect.com
R Everett, J Hamilton, C Abelt - Molbank, 2009 - mdpi.com
… The most direct route to 4 is from 5-amino-2-naphthol (1) using the Sandmeyer reaction. Unfortunately, the Sandmeyer reaction fails with 1 because the hydroxyl group is too activating. …
Number of citations: 5 www.mdpi.com
KU Jagushte, N Sadhukhan… - The Journal of …, 2023 - ACS Publications
This study investigates the photoacidity and excited state proton transfer (ESPT) pathways of a bifunctional molecule, 6-amino-2-naphthol (6N2OH), using absorption, steady-state …
Number of citations: 3 pubs.acs.org
C Nagata, Y IOKI, M INOMATA… - GANN Japanese Journal …, 1969 - jstage.jst.go.jp
… 5-amino-2-naphthol, … (IV), 5-amino-2-naphthol … On the other hand, no free radical production was observed for 5-amino-1-naphthol, 5-amino-2-naphthol, …
Number of citations: 9 www.jstage.jst.go.jp

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